1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]-
CAS No.: 918313-48-1
Cat. No.: VC16928532
Molecular Formula: C17H18N4
Molecular Weight: 278.35 g/mol
* For research use only. Not for human or veterinary use.
![1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]- - 918313-48-1](/images/structure/VC16928532.png)
Specification
CAS No. | 918313-48-1 |
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Molecular Formula | C17H18N4 |
Molecular Weight | 278.35 g/mol |
IUPAC Name | 4-naphthalen-1-yl-1-[[(2S)-pyrrolidin-2-yl]methyl]triazole |
Standard InChI | InChI=1S/C17H18N4/c1-2-8-15-13(5-1)6-3-9-16(15)17-12-21(20-19-17)11-14-7-4-10-18-14/h1-3,5-6,8-9,12,14,18H,4,7,10-11H2/t14-/m0/s1 |
Standard InChI Key | JGBFLWCYUKSALR-AWEZNQCLSA-N |
Isomeric SMILES | C1C[C@H](NC1)CN2C=C(N=N2)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES | C1CC(NC1)CN2C=C(N=N2)C3=CC=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Nomenclature
The systematic name 1H-1,2,3-Triazole, 4-(1-naphthalenyl)-1-[(2S)-2-pyrrolidinylmethyl]- delineates its molecular architecture:
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1H-1,2,3-Triazole: A five-membered aromatic ring containing three nitrogen atoms, with hydrogen at the 1-position.
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4-(1-Naphthalenyl): A naphthalene substituent (a fused bicyclic aromatic system) attached to the triazole’s 4-position.
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1-[(2S)-2-Pyrrolidinylmethyl]: A pyrrolidine ring (a five-membered amine) with (S)-configuration at the 2-position, connected via a methylene bridge to the triazole’s 1-position.
The stereochemistry at the pyrrolidine’s 2-position is critical, as enantiomeric forms often exhibit divergent biological activities. This configuration is typically confirmed via chiral HPLC or optical rotation measurements .
Synthesis and Characterization
Synthetic Routes
The synthesis of 1,2,3-triazoles frequently employs Huisgen 1,3-dipolar cycloaddition, a "click chemistry" reaction between terminal alkynes and azides. For this compound, the route likely involves:
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Azide Preparation: 1-Azidonaphthalene generated via nucleophilic substitution of 1-bromonaphthalene with sodium azide .
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Alkyne Synthesis: (2S)-2-Pyrrolidinylmethyl propargylamine, synthesized by alkylating propargyl bromide with (S)-pyrrolidine-2-methanol.
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Cycloaddition: Copper-catalyzed reaction between the azide and alkyne, yielding the triazole core .
A patent (CN109456275A) describes a related method using tert-butyl intermediates and acid-catalyzed deprotection to finalize triazole derivatives . Key steps include:
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Step 1: Formation of tert-butyl azide from tert-butyl bromide and sodium azide .
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Step 2: Cyclization with acetylene derivatives in acetonitrile, catalyzed by tert-butyl dimethyl silyl triflate .
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Step 3: Acid-mediated removal of tert-butyl groups to yield the target compound .
Characterization Data
Structural confirmation relies on spectroscopic analyses:
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1H NMR:
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Aromatic protons from naphthalene: δ 7.2–8.6 (multiplet).
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Triazole proton: δ 8.1–8.3 (singlet).
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Pyrrolidine protons: δ 1.2–3.5 (multiplet for CH2 and CH groups).
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13C NMR:
Physicochemical Properties
The compound’s lipophilicity (LogP ~2.8) suggests moderate membrane permeability, aligning with its potential as a bioactive agent .
Biological Activity and Applications
Neurological Applications
Pyrrolidine derivatives are prevalent in neuromodulators due to their structural mimicry of neurotransmitters. The (2S)-configuration may confer selectivity for GABA or dopamine receptors, though specific studies on this compound remain pending .
Material Science
Triazoles’ thermal stability and π-conjugation make them candidates for organic semiconductors. The naphthalenyl group could extend conjugation pathways, potentially lowering bandgap energies .
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